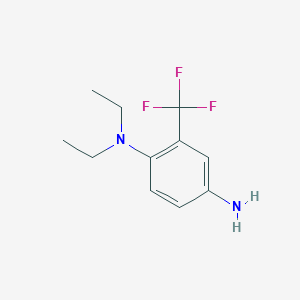

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted 1,4-diamine derivative featuring two ethyl groups at the N1 position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. For instance, derivatives of benzene-1,4-diamines are frequently explored as kinase inhibitors , antimicrobial agents , or components in optoelectronic materials . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituents influence steric and electronic properties .

Synthesis typically involves nucleophilic substitution or reductive amination. For example, N1,N1-diethyl analogs are synthesized via alkylation of 1,4-diamines with ethyl halides or via multi-step coupling reactions, as seen in the preparation of related compounds such as SI80 (N1,N1-diethyl-N4-[(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine) .

Properties

IUPAC Name |

1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(15)7-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRNFFKAULOQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine serves as a versatile reagent in organic chemistry. It can be utilized as an intermediate in the synthesis of:

- Dyes and Pigments : The compound's unique structure allows it to participate in reactions that yield vibrant colorants.

- Pharmaceuticals : It plays a role in synthesizing biologically active compounds, particularly those with antimicrobial and anticancer properties.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against Gram-positive bacteria. A study found that derivatives exhibited potent activity against various pathogens.

| Compound Name | Activity Against | Reference |

|---|---|---|

| N,N-Diethyl-p-phenylenediamine | Gram-positive bacteria | |

| 4-Methylbenzene-1,3-diamine | Fungi | |

| This compound | Potentially similar |

- Anti-inflammatory Effects : In vivo studies on structurally related compounds have shown significant reductions in inflammation markers, suggesting that this compound may also be effective in treating inflammatory diseases.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications:

- Drug Development : Research is ongoing to explore its use as a lead compound in developing new drugs targeting specific diseases.

Industrial Applications

In industrial settings, this compound is employed in:

- Manufacturing Specialty Chemicals : Its unique chemical properties make it suitable for producing high-performance materials.

- Polymer Production : It serves as a building block for synthesizing advanced polymers with desirable characteristics.

Study 1: Antimicrobial Activity Assessment

A relevant study assessed the antimicrobial activity of related compounds and found that derivatives of diethylbenzene diamines exhibited potent activity against Gram-positive bacteria. This suggests that this compound may possess similar efficacy.

Study 2: In Vivo Anti-inflammatory Effects

In vivo studies on structurally related compounds demonstrated significant reductions in inflammation markers in animal models. These findings suggest that this compound could be explored for its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Selected 1,4-Diamine Derivatives

Key Observations :

- Lipophilicity : The diethyl analog (MW 246.24) exhibits higher lipophilicity than the dimethyl variant (MW 204.20), which may enhance membrane permeability in biological systems .

- Steric Effects : Dimethyl groups reduce steric hindrance, facilitating interactions with planar binding sites (e.g., Aβ peptides in Alzheimer’s research) .

- Functional Group Impact : Schiff base derivatives (e.g., furan-substituted) display distinct electronic profiles and antimicrobial efficacy due to conjugated π-systems .

Biological Activity

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine is a compound that has garnered interest in various fields, particularly in chemistry and biology. Its unique structure, featuring both diethylamino and trifluoromethyl groups, contributes to its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C11H14F3N2

- CAS Number : 685533-92-0

- Molecular Weight : 236.24 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which can influence its pharmacokinetic properties. The diethylamino groups are known to participate in various chemical reactions, making this compound a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to biological molecules due to increased hydrophobic interactions. This compound has been investigated for its potential effects on various biochemical pathways, leading to different biological outcomes .

Biological Activities

Research has indicated several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibitory effects at concentrations ranging from 50 to 200 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. The IC50 values varied between 10 µM to 30 µM depending on the cell line, highlighting its selective cytotoxicity towards cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Diethylbenzene-1,4-diamine | Lacks trifluoromethyl group | Limited antimicrobial activity |

| 2-(Trifluoromethyl)aniline | Contains trifluoromethyl but no diethylamino groups | Moderate anticancer properties |

| N,N-Diethyl-3-methylbenzene-1,4-diamine | Similar structure but different substitution pattern | Lower antimicrobial efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.